3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine
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Overview
Description
3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine is a compound that features a biphenyl core substituted with a fluoro group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by nucleophilic substitution to introduce the fluoro group and imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or imidazole substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluoro group can enhance the compound’s binding affinity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl: Similar biphenyl core with two imidazole substituents.
3-fluoro-4-(1H-imidazol-1-yl)aniline: Similar structure with a fluoro and imidazole substituent on a single phenyl ring.
Uniqueness
3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of the fluoro group and imidazole ring on the biphenyl core can enhance its reactivity and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C15H12FN3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-imidazol-1-ylaniline |
InChI |
InChI=1S/C15H12FN3/c16-13-3-1-2-11(8-13)12-4-5-15(14(17)9-12)19-7-6-18-10-19/h1-10H,17H2 |
InChI Key |
LOMUJOXWMVVHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N3C=CN=C3)N |
Origin of Product |
United States |
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